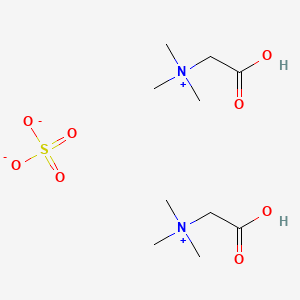
Bis((carboxymethyl)trimethylammonium) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless to yellow liquid that is highly flammable and water-soluble . This compound is known for its reactivity and is used in various chemical processes and research applications.
準備方法
1,2,3,4-diepoxybutane can be synthesized through the epoxidation of butadiene. The reaction typically involves the use of peracids or hydrogen peroxide as oxidizing agents under controlled conditions . Industrial production methods may vary, but they generally follow similar principles of epoxidation, ensuring high yield and purity of the final product.
化学反応の分析
1,2,3,4-diepoxybutane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different alcohols or other reduced forms.
Substitution: It reacts with nucleophiles such as alcohols, amines, and phenols, leading to the formation of substituted products.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2,3,4-diepoxybutane is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It serves as a cross-linking agent in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is employed in the production of certain polymers and resins.
作用機序
The mechanism of action of 1,2,3,4-diepoxybutane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is due to the presence of two epoxide groups, which are highly reactive towards nucleophilic attack. The molecular targets and pathways involved include interactions with proteins, DNA, and other cellular components, which can result in cross-linking and other modifications.
類似化合物との比較
1,2,3,4-diepoxybutane can be compared with other similar compounds such as:
Ethylene oxide: A simpler epoxide with similar reactivity but different applications.
Propylene oxide: Another epoxide used in various industrial applications.
Butadiene monoxide: A related compound with one epoxide group instead of two.
The uniqueness of 1,2,3,4-diepoxybutane lies in its dual epoxide groups, which confer higher reactivity and versatility in chemical reactions compared to its simpler counterparts .
特性
CAS番号 |
93778-43-9 |
|---|---|
分子式 |
C10H24N2O8S |
分子量 |
332.37 g/mol |
IUPAC名 |
carboxymethyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C5H11NO2.H2O4S/c2*1-6(2,3)4-5(7)8;1-5(2,3)4/h2*4H2,1-3H3;(H2,1,2,3,4) |
InChIキー |
VQOJVZCNOWWFTE-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


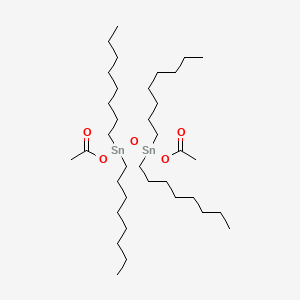
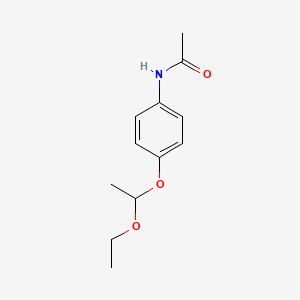

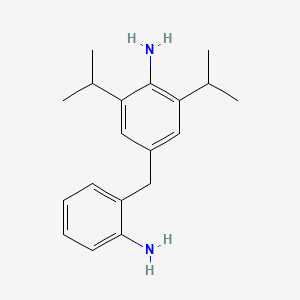
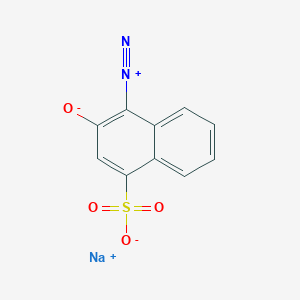

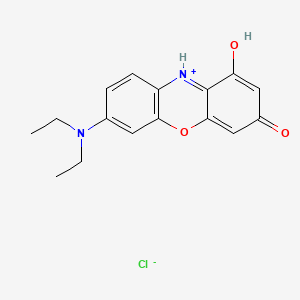
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
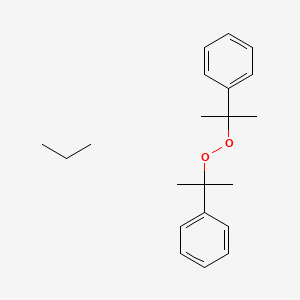
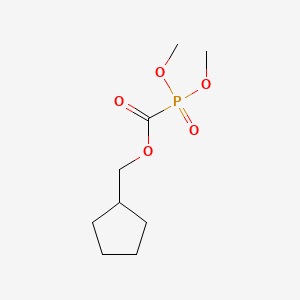
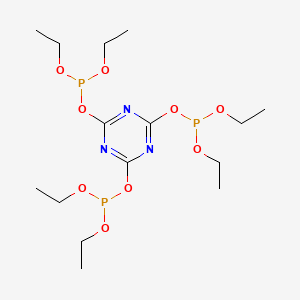
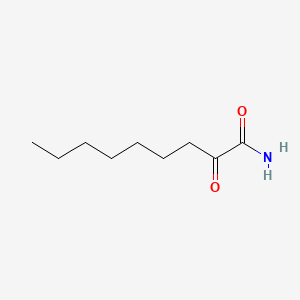
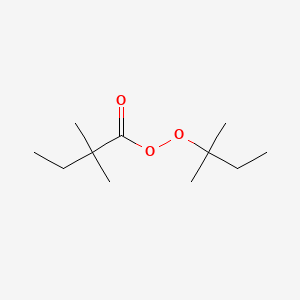
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
